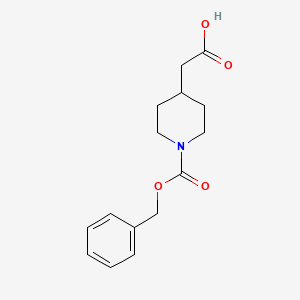

N-Cbz-4-piperidineacetic acid

Descripción general

Descripción

N-Cbz-4-piperidineacetic acid: is a chemical compound with the molecular formula C₁₅H₁₉NO₄. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the piperidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-4-piperidineacetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of an acetic acid moiety at the 4-position of the piperidine ring. One common method involves the reaction of 4-piperidone with benzyl chloroformate to form N-Cbz-4-piperidone, which is then reduced to N-Cbz-4-piperidine. The final step involves the carboxylation of the 4-position to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-Cbz-4-piperidineacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cbz-4-piperidone, while reduction may produce N-Cbz-4-piperidinol .

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of N-Cbz-4-piperidineacetic acid typically involves:

- Protection of Piperidine Nitrogen : The nitrogen atom of 4-piperidone is protected using benzyl chloroformate to form N-Cbz-4-piperidone.

- Reduction : N-Cbz-4-piperidone is reduced to N-Cbz-4-piperidine.

- Carboxylation : The final step involves introducing the acetic acid moiety at the 4-position to yield this compound.

These steps can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its protected piperidine structure allows for selective functionalization and deprotection, making it a valuable building block for complex molecules .

Biological Research

In biological studies, this compound is utilized to investigate the structure-activity relationships of piperidine derivatives. It acts as a model compound to explore the biological activity of related molecules, particularly those interacting with melanocortin receptors (MCRs) .

This compound exhibits several biological activities that make it an attractive candidate for therapeutic development:

- Melanocortin Receptor Modulation : The compound has been identified as a modulator of MCR3 and MCR4, which are involved in appetite regulation and energy homeostasis. Agonists of these receptors can suppress appetite and promote weight loss .

- Anti-inflammatory Effects : Research indicates that compounds related to this compound can inhibit nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have examined the efficacy of this compound and its derivatives:

- Study on Melanocortin Receptors : A study demonstrated that derivatives of this compound effectively modulate MCR activity, influencing body weight regulation .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their potential in managing chronic inflammation through nitric oxide inhibition .

Mecanismo De Acción

The mechanism of action of N-Cbz-4-piperidineacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the piperidine nitrogen, allowing selective reactions at other positions on the molecule. The compound can act as a precursor to active pharmaceutical ingredients by undergoing deprotection and subsequent functionalization .

Comparación Con Compuestos Similares

N-Boc-4-piperidineacetic acid: Similar to N-Cbz-4-piperidineacetic acid but with a tert-butyloxycarbonyl (Boc) protecting group.

N-Fmoc-4-piperidineacetic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the benzyloxycarbonyl group.

Uniqueness: this compound is unique due to its benzyloxycarbonyl protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required .

Actividad Biológica

N-Cbz-4-piperidineacetic acid (CAS: 63845-28-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molar Mass | 277.32 g/mol |

| Density | 1.216 g/cm³ (predicted) |

| Boiling Point | 460.1 °C (predicted) |

| pKa | 4.66 (predicted) |

These properties make it suitable for various applications in organic synthesis and medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

The biological activity of this compound is primarily linked to its interaction with melanocortin receptors (MCRs). These receptors are involved in various physiological processes, including appetite regulation, energy homeostasis, and inflammation.

- Melanocortin Receptor Modulation : this compound has been identified as a modulator of MCRs, particularly MCR3 and MCR4, which are implicated in the regulation of body weight and food intake. Antagonists of these receptors have been shown to stimulate food intake, while their agonists can suppress appetite and promote weight loss .

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Study on Appetite Regulation : A study demonstrated that piperidine derivatives could modulate food intake through MCR interactions. In animal models, administration of these compounds resulted in significant changes in feeding behavior and weight management .

- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent. The effective concentration range was established through dose-response experiments .

- Pharmacological Evaluation : A comprehensive evaluation of various piperidine derivatives revealed that those with a similar structure to this compound exhibited significant α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes by regulating blood sugar levels.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Propiedades

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNUQMSIKUGVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363611 | |

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-28-3 | |

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.